molecular formula C21H27FN4O2S B2490304 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 941979-75-5

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No. B2490304
CAS RN: 941979-75-5
M. Wt: 418.53
InChI Key: IEYKJPRTJXSAJG-UHFFFAOYSA-N
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Description

  • The compound belongs to a class of quinazoline derivatives, known for their diverse pharmacological activities.

Synthesis Analysis

  • Similar compounds are typically synthesized via multi-step processes involving reactions like the Sonogashira cross-coupling or Strecker synthesis. For example, a related compound was synthesized using Sonogashira cross-coupling of quinoline derivatives (Durgadas, Mukkanti, & Pal, 2013).

Molecular Structure Analysis

  • The molecular structure often involves extensive computational studies like DFT calculations, as seen in a similar compound's analysis (El-Azab et al., 2016).

Chemical Reactions and Properties

  • These compounds participate in various chemical reactions, forming stable complexes with different biological targets. For instance, molecular docking studies showed a related compound forming a stable complex with the BRCA2 complex (El-Azab et al., 2016).

Physical Properties Analysis

  • The physical properties, such as solubility and melting point, can be inferred from similar compounds but are typically determined experimentally.

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are often explored through experimental and computational methods. The nonlinear optical property has been observed in similar compounds, indicating potential for varied applications (El-Azab et al., 2016).

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist with similar chemical structure, highlighting its potential for oral and intravenous administration in treating conditions like emesis and depression (Harrison et al., 2001).

  • Structural Properties and Applications : Karmakar et al. (2007) examined the structural aspects of isoquinoline derivatives, which are structurally similar to the compound , for their potential in forming gels and crystalline solids, indicating applications in material science (Karmakar et al., 2007).

  • Antifungal Agents : Bardiot et al. (2015) explored 2-oxo-morpholin-3-yl-acetamide derivatives, which share structural similarities, as broad-spectrum antifungal agents, showing potential in treating fungal infections (Bardiot et al., 2015).

  • Antimicrobial and Anticancer Properties : Research by Deep et al. (2013) on thiazolidin-4-ones clubbed with quinazolinone, similar in structure to the target compound, indicated notable antimicrobial and anticancer activities, suggesting its use in pharmaceutical developments (Deep et al., 2013).

  • Autophagy and Apoptosis in Cancer Cells : Rim et al. (2014) studied a T-type Ca2+ channel blocker with a similar structure, which induced autophagy and apoptosis in lung cancer cells, presenting a potential avenue for cancer treatment (Rim et al., 2014).

  • Synthesis and Biological Evaluation : Gul et al. (2017) synthesized and evaluated 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, highlighting their antimicrobial activities and potential for therapeutic applications (Gul et al., 2017).

  • Molecular Docking and Anticancer Evaluation : A study by Riadi et al. (2021) on a quinazolinone-based derivative demonstrated its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating its effectiveness as an anti-cancer agent (Riadi et al., 2021).

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2S/c1-25(2)12-5-13-26-18-7-4-3-6-17(18)20(24-21(26)28)29-14-19(27)23-16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYKJPRTJXSAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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